Tropacine

Vue d'ensemble

Description

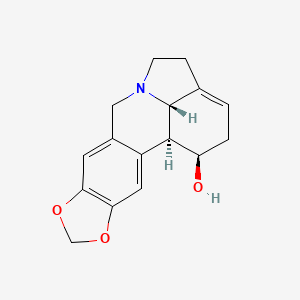

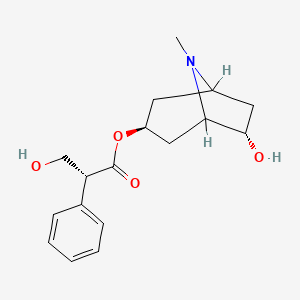

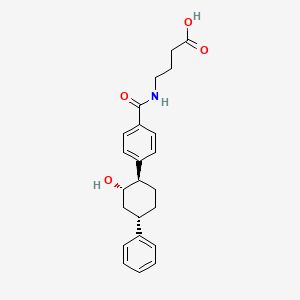

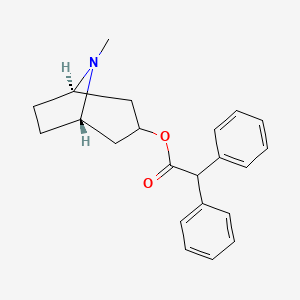

Tropacine est un composé chimique connu pour ses propriétés anticholinergiques. Il est structurellement identifié comme l'ester (3-endo)-8-méthyl-8-azabicyclo [3.2.1]oct-3-yle de l'acide α-phénylbenzèneacétique. La this compound est principalement utilisée dans le domaine médical comme agent antiparkinsonien en raison de sa capacité à inhiber certaines activités neurotransmettrices .

Méthodes De Préparation

La tropacine peut être synthétisée à partir de la tropine et du chlorure de diphénylacétyle. La réaction implique l'estérification de la tropine avec du chlorure de diphénylacétyle dans des conditions contrôlées. Le processus produit généralement des cristaux à partir d'un mélange de chloroforme et d'éther, avec un point de fusion de 217-218 °C . Les méthodes de production industrielle font souvent appel à des techniques de chromatographie en phase gazeuse pour garantir la pureté du composé .

Analyse Des Réactions Chimiques

La tropacine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former différents produits.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants.

Substitution : La this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme réactif dans diverses synthèses chimiques.

Biologie : Étudiée pour ses effets sur les activités des neurotransmetteurs.

Médecine : Principalement utilisée comme agent antiparkinsonien en raison de ses propriétés anticholinergiques.

Industrie : Employée dans la production de certains produits pharmaceutiques

Mécanisme d'action

La this compound exerce ses effets en agissant comme un agent anticholinergique. Elle inhibe de manière compétitive l'action de l'acétylcholine sur les récepteurs muscariniques, réduisant ainsi l'activité du système nerveux parasympathique. Cette inhibition contribue à soulager les symptômes de la maladie de Parkinson en réduisant la rigidité musculaire et les tremblements .

Applications De Recherche Scientifique

Tropacine has several scientific research applications:

Chemistry: Used as a reagent in various chemical syntheses.

Biology: Studied for its effects on neurotransmitter activities.

Medicine: Primarily used as an antiparkinsonian agent due to its anticholinergic properties.

Industry: Employed in the production of certain pharmaceuticals

Mécanisme D'action

Tropacine exerts its effects by acting as an anticholinergic agent. It competitively inhibits the action of acetylcholine on muscarinic receptors, thereby reducing the activity of the parasympathetic nervous system. This inhibition helps alleviate symptoms of Parkinson’s disease by reducing muscle stiffness and tremors .

Comparaison Avec Des Composés Similaires

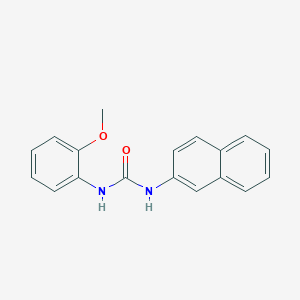

La tropacine est similaire à d'autres composés anticholinergiques comme l'atropine et la scopolamine. Elle se distingue par sa configuration structurelle spécifique et son utilisation ciblée comme agent antiparkinsonien. Les composés similaires incluent :

Atropine : Utilisée pour traiter la bradycardie et comme pré-anesthésique pour réduire la production de salive.

Scopolamine : Utilisée pour prévenir le mal des transports et les nausées postopératoires

Les propriétés structurelles uniques et les applications médicales spécifiques de la this compound en font un composé précieux dans les milieux de recherche et cliniques.

Propriétés

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYUDPWXQZWTH-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6878-98-4 | |

| Record name | Tropacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)